8-Methoxy-1,4-dioxaspiro[4.5]decane is classified as:
The synthesis of 8-Methoxy-1,4-dioxaspiro[4.5]decane typically involves the following steps:
The molecular structure of 8-Methoxy-1,4-dioxaspiro[4.5]decane can be described as follows:
InChI=1S/C9H16O3/c1-10-8-2-4-9(5-3-8)11-6-7-12-9/h8H,2-7H2,1H3
.8-Methoxy-1,4-dioxaspiro[4.5]decane can participate in various chemical reactions:
Typical conditions for these reactions include:
The mechanism of action of 8-Methoxy-1,4-dioxaspiro[4.5]decane involves its interaction with biological targets such as enzymes or receptors:
8-Methoxy-1,4-dioxaspiro[4.5]decane has several scientific applications:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: